
Azetidin-3-yl(pyridin-3-yl)methanol oxalate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(pyridin-3-yl)methanol oxalate is not explicitly provided in the search results . For a detailed molecular structure, please refer to a reliable chemistry database or consult a chemistry professional.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results . For detailed information on the chemical reactions of this compound, please refer to a reliable chemistry database or consult a chemistry professional.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results . For detailed information on the physical and chemical properties of this compound, please refer to a reliable chemistry database or consult a chemistry professional.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Azetidinone derivatives, including compounds related to Azetidin-3-yl(pyridin-3-yl)methanol oxalate, have been synthesized and evaluated for their antimicrobial properties. For instance, novel 2-azetidinones derived from pyrazin dicarboxylic acid showed excellent antibacterial and antifungal activities, highlighting their potential as bioactive compounds (A. Ayyash & H. Q. A. Habeeb, 2019).
Pharmacological Potential
- Another study focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. This research underscores the versatility of azetidinone derivatives in developing CNS active agents (Asha B. Thomas et al., 2016).
Organocatalysis in Chemical Reactions
- Aziridin-2-yl methanols, closely related to the azetidinone structure, have been utilized as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, indicating the potential of azetidinone derivatives in catalyzing significant organic transformations (B. Bonini et al., 2006).
Antitubercular and Antioxidant Activities
- Research on pyrimidine-azetidinone analogues demonstrated their antioxidant, antimicrobial, and antitubercular activities. These findings suggest a promising avenue for the development of new therapeutic agents (M. Chandrashekaraiah et al., 2014).
Catalytic Asymmetric Synthesis
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, further illustrating the chemical utility of azetidinone derivatives in asymmetric synthesis (Mincan Wang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and application of Azetidin-3-yl(pyridin-3-yl)methanol oxalate are not explicitly detailed in the search results . For detailed information on the future directions of this compound, please refer to a reliable chemistry database or consult a chemistry professional.
Eigenschaften
IUPAC Name |
azetidin-3-yl(pyridin-3-yl)methanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;3-1(4)2(5)6/h1-4,8-9,11-12H,5-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMQVPFYYIHFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


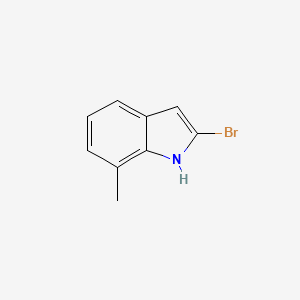

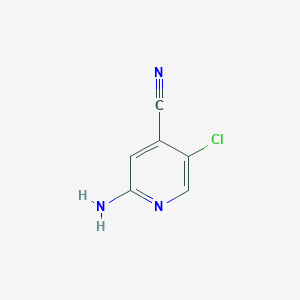
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
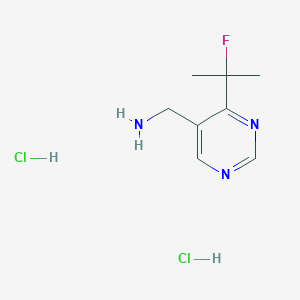
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
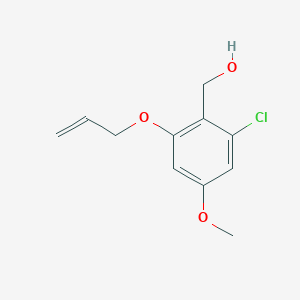
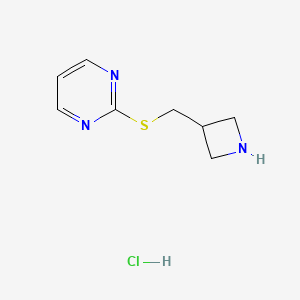
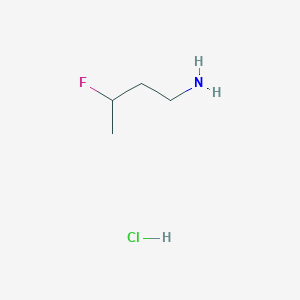
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)



![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
